molecular formula C17H27BrN2O B11552396 N-(5-bromopyridin-2-yl)dodecanamide

N-(5-bromopyridin-2-yl)dodecanamide

Cat. No.: B11552396
M. Wt: 355.3 g/mol
InChI Key: MFEDPECCWKPCBJ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)dodecanamide is a synthetic organic compound featuring a dodecanamide backbone (12-carbon acyl chain) linked to a 5-bromopyridin-2-yl group. This combination suggests applications in medicinal chemistry or materials science, though specific biological or industrial roles require further investigation.

Properties

Molecular Formula

C17H27BrN2O

Molecular Weight

355.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)dodecanamide

InChI

InChI=1S/C17H27BrN2O/c1-2-3-4-5-6-7-8-9-10-11-17(21)20-16-13-12-15(18)14-19-16/h12-14H,2-11H2,1H3,(H,19,20,21)

InChI Key

MFEDPECCWKPCBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=NC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-bromopyridin-2-yl)dodecanamide can be synthesized through a reaction between 5-bromopyridine-2-amine and dodecanoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)dodecanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: N-(5-bromopyridin-2-yl)dodecanoic acid.

    Reduction Reactions: N-(5-bromopyridin-2-yl)dodecanamine.

Scientific Research Applications

N-(5-bromopyridin-2-yl)dodecanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)dodecanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring allows for strong binding to target proteins, leading to inhibition or modulation of their activity. The dodecanamide chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved depend on the specific application and target protein .

Comparison with Similar Compounds

Cosmetic Dodecanamide Derivatives

Several N-substituted dodecanamides, such as LAURAMIDE MEA (N-(2-hydroxyethyl)dodecanamide) and LAURAMIDE MIPA (N-(2-hydroxypropyl)dodecanamide), are widely used in cosmetics as antistatic agents and viscosity modifiers . Key differences include:

  • Substituent Effects: The hydroxyethyl/hydroxypropyl groups in cosmetic derivatives enhance water solubility, making them suitable for topical formulations.
  • Functionality : Cosmetic derivatives rely on polar head groups for surface activity, whereas the bromopyridine moiety may enable interactions with biological targets (e.g., enzymes, receptors).

Table 1: Comparison with Cosmetic Dodecanamides

Compound Substituent Key Functional Groups Primary Application LogP (Predicted)
N-(5-bromopyridin-2-yl)dodecanamide 5-bromo-pyridin-2-yl Bromopyridine, amide Research (bioactive) ~5.2
LAURAMIDE MEA 2-hydroxyethyl Hydroxyethyl, amide Cosmetics (antistatic) ~3.8
LAURAMIDE MIPA 2-hydroxypropyl Hydroxypropyl, amide Cosmetics (viscosity) ~4.1

Quorum-Sensing Analogs

Quorum-sensing molecules like N-(3-oxododecanoyl)-L-homoserine lactone (C12) share the dodecanoyl chain but incorporate a lactone ring and homoserine group . Comparisons include:

  • Structural Motifs : C12’s lactone ring is critical for binding bacterial LuxR-type receptors. The absence of this ring in this compound likely precludes similar quorum-sensing activity.
  • Chain Length: Both compounds have 12-carbon chains, suggesting comparable membrane permeability. However, the bromopyridine group may redirect bioactivity toward non-quorum-sensing targets.

Acetamide-Based Bioactive Compounds

Compounds like (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () highlight the acetamide moiety’s role in bioactivity . Key contrasts:

  • Halogen Position : The 4-bromobenzyl group in vs. 5-bromopyridinyl in our compound may influence electronic distribution and binding affinity.

Table 2: Bioactivity and Structural Features

Compound (Reference) Aromatic System Halogen Position Reported Activity Score
This compound Pyridine 5-bromo Not reported
(E)-2-(5-amino...)acetamide Quinoline/indole 4-bromo (benzyl) 5.411 (hypothetical)

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